5-Bromo-N1-phenethylbenzene-1,2-diamine
Description
5-Bromo-N1-phenethylbenzene-1,2-diamine is a halogenated aromatic diamine derivative characterized by a benzene ring substituted with bromine at the 5-position and a phenethyl group attached to one of the amine groups (N1). This compound belongs to a broader class of benzene-1,2-diamine derivatives, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles, quinoxalines, and triazoles .
Properties
IUPAC Name |
4-bromo-2-N-(2-phenylethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c15-12-6-7-13(16)14(10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMWSOWZHXXFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N1-phenethylbenzene-1,2-diamine typically involves multiple steps, starting with the preparation of the benzene-1,2-diamine core. One common method involves the bromination of N1-phenethylbenzene-1,2-diamine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N1-phenethylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N1-phenethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-N1-phenethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5-Bromo-N1-phenethylbenzene-1,2-diamine with analogous benzene-1,2-diamine derivatives, focusing on structural features, synthetic methods, and functional properties.
Table 1: Comparative Analysis of Key Benzene-1,2-Diamine Derivatives
Structural and Electronic Effects
- Halogenation : Bromine at the 5-position (as in the target compound) increases steric bulk and polarizability compared to smaller halogens like chlorine or fluorine. This enhances electrophilic aromatic substitution reactivity but may reduce solubility in aqueous media .
- N1-Substituents : The phenethyl group in the target compound confers greater lipophilicity compared to ethyl (C8H10BrFN2 in ) or isopropyl (C9H13BrN2 in ) substituents. This may improve membrane permeability in biological systems but complicate crystallization during synthesis .
Challenges and Limitations
- Instability of Diamines : Like 4-(substituted)-5-fluorobenzene-1,2-diamine , the target compound may require immediate use after synthesis due to oxidative degradation.
- Stereochemical Complexity : Asymmetric substitution patterns (e.g., bromine at C5 and phenethyl at N1) could lead to regioisomeric byproducts, necessitating precise chromatographic separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
